N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline
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Overview
Description
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline typically involves multiple steps. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the chloro and ethyl groups. The final step involves the formation of the Schiff base with 2,4-dinitroaniline. Reaction conditions usually include the use of solvents like ethanol or methanol and catalysts such as acids or bases .
Chemical Reactions Analysis
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and anticancer agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic drugs.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-fluoroindole: Used in medicinal chemistry for drug development.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
64209-13-8 |
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Molecular Formula |
C17H14ClN5O4 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H14ClN5O4/c1-2-21-15-6-4-3-5-12(15)13(17(21)18)10-19-20-14-8-7-11(22(24)25)9-16(14)23(26)27/h3-10,20H,2H2,1H3/b19-10+ |
InChI Key |
KXORAACRTXNTRI-VXLYETTFSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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